molecular formula C10H16N4 B13071105 5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene

5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene

Cat. No.: B13071105
M. Wt: 192.26 g/mol
InChI Key: ZALMCRAZBUPEPF-UHFFFAOYSA-N
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Description

5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene is a complex organic compound with the molecular formula C₁₀H₁₆N₄. This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms allow it to form strong interactions with various biomolecules, potentially disrupting their normal function. This disruption can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,4,7,11-tetraazatricyclo[7400,3,7]trideca-3,5-diene is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

5-methyl-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-3,5-diene

InChI

InChI=1S/C10H16N4/c1-7-5-14-6-8-4-11-3-2-9(8)13-10(14)12-7/h5,8-9,11H,2-4,6H2,1H3,(H,12,13)

InChI Key

ZALMCRAZBUPEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CC3CNCCC3NC2=N1

Origin of Product

United States

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